molecular formula C9H17N3 B13290241 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13290241
M. Wt: 167.25 g/mol
InChI Key: MYERKDFDKSUAHJ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position and a 2-methylbutyl group attached to the nitrogen atom at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylbutyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylbutyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-3-amine: Lacks the 2-methylbutyl group, making it less hydrophobic.

    1-ethyl-N-(2-methylbutyl)-1H-pyrazol-3-amine: Contains an ethyl group instead of a methyl group, which may alter its reactivity and biological activity.

    1-methyl-N-(2-ethylbutyl)-1H-pyrazol-3-amine: Contains a 2-ethylbutyl group, which may affect its steric and electronic properties.

Uniqueness

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 2-methylbutyl group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8(2)7-10-9-5-6-12(3)11-9/h5-6,8H,4,7H2,1-3H3,(H,10,11)

InChI Key

MYERKDFDKSUAHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=NN(C=C1)C

Origin of Product

United States

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